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molecular formula C9H9NO5 B8420624 (RS)-methoxy-(3-nitro-phenyl)-acetic acid

(RS)-methoxy-(3-nitro-phenyl)-acetic acid

Cat. No. B8420624
M. Wt: 211.17 g/mol
InChI Key: ZBWVVKRSNUHOPO-UHFFFAOYSA-N
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Patent
US07129238B2

Procedure details

A mixture of (RS)-methoxy-(3-nitro-phenyl)-acetic acid methyl ester (1.039 g) and NaOH (0.239 g) in water (0.75 ml) and methanol (10 ml) was stirred at 0° C. for 4.5 h. The reaction mixture was then concentrated (rotavapor, high vac.) and the residue (light yellow solid) was taken in water (25 ml). The resulting solution was acidified to pH˜1 by dropwise addition of 3.0 N HCl. This was extracted with EtOAc (50 ml+25 ml). The combined organics were dried (MgSO4), filtered and concentrated (rotavapor) to leave the crude (RS)-methoxy-(3-nitro-phenyl)-acetic acid (0.944 g) as a light yellow solid.
Quantity
1.039 g
Type
reactant
Reaction Step One
Name
Quantity
0.239 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH:4]([O:14][CH3:15])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[CH:6]=1.[OH-].[Na+]>O.CO>[CH3:15][O:14][CH:4]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[CH:6]=1)[C:3]([OH:16])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.039 g
Type
reactant
Smiles
COC(C(C1=CC(=CC=C1)[N+](=O)[O-])OC)=O
Name
Quantity
0.239 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.75 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated (rotavapor, high vac.)
ADDITION
Type
ADDITION
Details
The resulting solution was acidified to pH˜1 by dropwise addition of 3.0 N HCl
EXTRACTION
Type
EXTRACTION
Details
This was extracted with EtOAc (50 ml+25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (rotavapor)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
COC(C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.944 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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